molecular formula C8H15NO2 B3237487 Methyl 3-amino-3-cyclobutylpropanoate CAS No. 1391202-69-9

Methyl 3-amino-3-cyclobutylpropanoate

Cat. No.: B3237487
CAS No.: 1391202-69-9
M. Wt: 157.21
InChI Key: BONKZIKOKDQSMB-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-cyclobutylpropanoate is an organic compound with the molecular formula C8H15NO2 It is a derivative of propanoic acid and features a cyclobutyl group attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-cyclobutylpropanoate typically involves the reaction of cyclobutylamine with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium, to facilitate the addition of the amino group to the acrylate. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-cyclobutylpropanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclobutyl ketone or cyclobutyl carboxylic acid.

    Reduction: Cyclobutyl alcohol.

    Substitution: Various N-substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-amino-3-cyclobutylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-cyclobutylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The cyclobutyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-3-cyclopropylpropanoate: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    Methyl 3-amino-3-cyclopentylpropanoate: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.

Uniqueness

Methyl 3-amino-3-cyclobutylpropanoate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-amino-3-cyclobutylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)5-7(9)6-3-2-4-6/h6-7H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONKZIKOKDQSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of racemic 3-amino-3-cyclobutyl-propanoic acid, 48a, (0.34 g, 2.38 mmol) in MeOH (10.2 mL) and benzene (10.2 mL) was added diazomethyltrimethyl-silane (3.56 mL of 2 M solution, 7.13 mmol) and the reaction mixture was allowed to stir at room temperature under a nitrogen atmosphere overnight. The mixture was diluted with EtOAc and brine. The layers were separated and the organic phase was dried (MgSO4), filtered and concentrated in vacuo to afford 354 mg (95%) of crude product that was used without further purification: 1H NMR (400 MHz, CDCl3) δ 3.71-3.66 (m, 3H), 3.18-2.98 (m, 1H), 2.46-2.32 (m, 2H), 2.27-1.63 (m, 10H).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
3.56 mL
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reactant
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Quantity
10.2 mL
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solvent
Reaction Step One
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10.2 mL
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solvent
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0 (± 1) mol
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solvent
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brine
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0 (± 1) mol
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Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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